1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide
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Overview
Description
1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of furan rings and nitrobenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Formation of Dicarboxylic Acid: The nitrobenzene is then subjected to carboxylation to introduce carboxylic acid groups.
Amidation Reaction: The dicarboxylic acid is reacted with furan-2-ylmethylamine under appropriate conditions to form the desired dicarboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and furan rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-N,3-N-bis(furan-2-ylmethyl)-1-N,3-N-bis(2-methoxyethyl)cyclohexane-1,3-dicarboxamide
- Ferrocenyl-containing 1,3,4-oxadiazole derivatives
Comparison: 1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitrobenzene and furan moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c22-17(19-10-15-3-1-5-26-15)12-7-13(9-14(8-12)21(24)25)18(23)20-11-16-4-2-6-27-16/h1-9H,10-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTQAMASTDCINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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